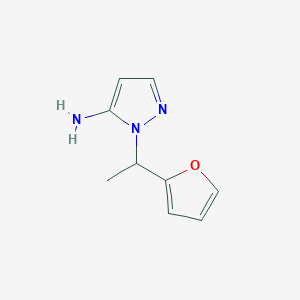

5-乙氧基-1,2-二甲基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

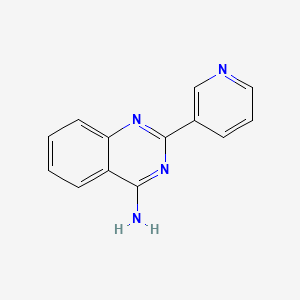

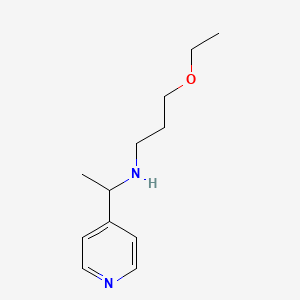

The compound 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which is a group of compounds known for their significance in medicinal chemistry due to their presence in many biologically active molecules. Although the provided papers do not directly discuss this exact compound, they provide insights into similar indole derivatives that can help infer the properties and relevance of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde.

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of the indole core followed by functionalization at specific positions on the ring. For example, the synthesis of Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate involves the introduction of an ethoxy-carbonyl group at the C2 position, which is a key step in creating fused-indole heterocycles . This suggests that the synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde might also involve similar strategies for introducing ethoxy and aldehyde groups at the respective positions on the indole ring.

Molecular Structure Analysis

Indole derivatives typically have a planar indole moiety, as seen in the structure of Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, where the indole ring forms dihedral angles with the substituent groups . This planarity is crucial for the molecule's interactions with biological targets. The molecular structure of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde would likely exhibit similar planarity, affecting its chemical reactivity and biological activity.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, depending on the functional groups attached to the indole core. The synthesis of 5-Formyl-1H-indole-2-carboxylates demonstrates the transformation of a sulfomethyl group to a formyl group . This indicates that the aldehyde group in 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde could be reactive and serve as a key functional group for further chemical transformations, such as condensation reactions to form Schiff bases or other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The planarity of the indole core and the nature of the substituents can affect properties such as melting point, solubility, and reactivity. For instance, the presence of hydrogen bonds in Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate contributes to the formation of dimers, which could influence its physical state and solubility . The ethoxy and aldehyde groups in 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde would similarly impact its physical and chemical properties, potentially making it a valuable intermediate in organic synthesis and drug discovery.

科学研究应用

晶体结构和分子间相互作用

一项研究重点关注吲哚衍生物的晶体结构、赫希菲尔德表面分析、表征、密度泛函理论(DFT)和热分析,突出了其良好的热稳定性及其晶体堆积中分子间相互作用的重要性。此类研究对于理解吲哚衍生物的固态性质和潜在材料应用至关重要 (Barakat et al., 2017).

合成应用和反应

吲哚衍生物研究的另一个方面包括它们的合成用途。例如,研究了各种吲哚化合物的合成、反应和光谱,提供了对吲哚核的反应性和功能化的见解。此类研究有助于开发新的合成方法和发现具有潜在药物开发和有机合成应用的新型化合物 (Acheson et al., 1979).

生物学和药学潜力

吲哚衍生物也因其生物活性而受到研究。例如,通过估计大鼠脑中的生物胺浓度,对新型吲哚衍生物的抗癫痫作用进行了评估,证明了吲哚化合物在治疗神经系统疾病中的潜在治疗应用 (Swathi & Sarangapani, 2017).

海洋天然产物

对海洋天然产物的研究导致从海绵中分离出吲哚衍生物,突出了吲哚的生态学和药用意义。这些化合物促进了天然产物的化学多样性,并且可以作为开发新药的先导 (Abdjul et al., 2015).

抗增殖活性

吲哚衍生物的合成及其对癌细胞系的抗增殖活性评估突出了吲哚化合物在癌症研究中的潜力。此类研究有助于寻找新型抗癌剂和了解其作用机制 (Fawzy et al., 2018).

属性

IUPAC Name |

5-ethoxy-1,2-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSHTSRDVQADFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

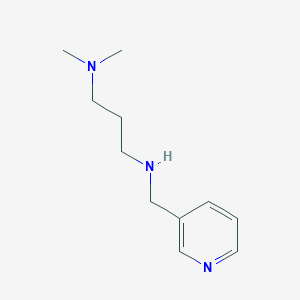

CCOC1=CC2=C(C=C1)N(C(=C2C=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)